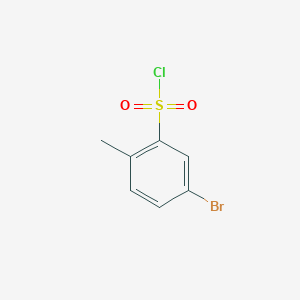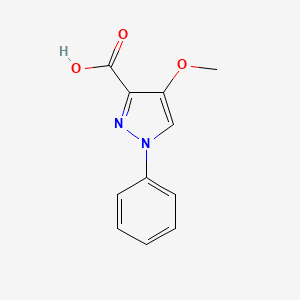
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Descripción general
Descripción
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, also known as BMS-582949, is a small molecule drug that has been studied for its potential use in treating inflammatory diseases, particularly rheumatoid arthritis. It has a linear formula of C13H21N3O3S and a molecular weight of 299.395 .
Molecular Structure Analysis
The molecular structure of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is represented by the formula C13H21N3O3S . Its average mass is 299.389 Da and its monoisotopic mass is 299.130371 Da .Aplicaciones Científicas De Investigación
Medicinal Chemistry Research
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is utilized in medicinal chemistry for the synthesis of novel compounds with potential therapeutic effects. Its morpholine ring and sulfonamide group make it a valuable intermediate for creating molecules that may interact with various biological targets. This compound is often used in the early stages of drug discovery to develop new pharmacophores .
Proteomics Studies
In proteomics, this compound serves as a reagent for modifying proteins or peptides. It can be used to introduce sulfonamide functionalities into biomolecules, which is useful for studying protein interactions and functions. The morpholine moiety can also serve as a linker in the conjugation of peptides with other molecules, aiding in the identification and quantification of proteins .
Biotechnology Applications
The compound finds applications in biotechnology research, particularly in the area of enzyme inhibition. Researchers explore its use as a scaffold for designing inhibitors that can modulate enzyme activity. This is crucial for understanding metabolic pathways and for the development of new biotechnological processes .
Pharmaceutical Development
In pharmaceutical research, 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is investigated for its potential use in drug formulations. Its structural features are examined for drug delivery systems, especially for targeting specific tissues or organs. The compound’s properties may enhance the stability and efficacy of pharmaceuticals .
Industrial Applications
This chemical serves as a building block in the synthesis of industrial dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific optical properties, which are essential in the manufacturing of colorants for various industrial applications .
Environmental Studies
Environmental scientists study the compound’s behavior in ecosystems, including its biodegradability and potential toxicity. Understanding its environmental impact is vital for assessing the safety of chemical processes that utilize this compound. It’s also important for developing sustainable practices in chemical manufacturing .
Chemical Property Research
Researchers delve into the chemical properties of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide to understand its reactivity and stability under different conditions. This knowledge is fundamental for its application in various chemical reactions and for predicting its behavior in complex systems .
Propiedades
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYXJOWRJIOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407170 | |
| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77837-45-7 | |
| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)



![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)
